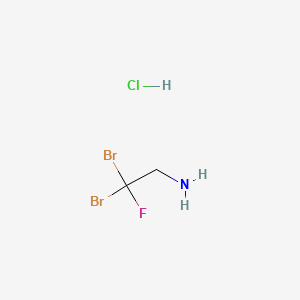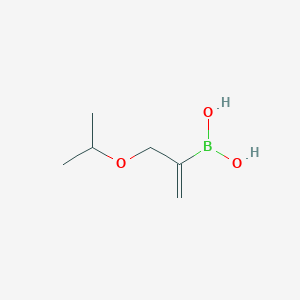
3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2,6-difluoro-4-hydroxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Boronic acids and palladium catalysts in organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: 3-Bromo-2,6-difluoro-4-hydroxybenzoic acid.
Reduction: 3-Bromo-2,6-difluoro-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde depends on its specific application. In enzyme inhibition studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Lacks the fluorine atoms, which may affect its reactivity and applications.
2,6-Difluoro-4-hydroxybenzaldehyde:
3,5-Dibromo-4-hydroxybenzaldehyde: Contains an additional bromine atom, which could alter its reactivity and properties.
Uniqueness
3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. The combination of these functional groups makes it a versatile intermediate for various synthetic applications, offering distinct advantages in terms of selectivity and efficiency in chemical reactions.
Properties
Molecular Formula |
C7H3BrF2O2 |
|---|---|
Molecular Weight |
237.00 g/mol |
IUPAC Name |
3-bromo-2,6-difluoro-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrF2O2/c8-6-5(12)1-4(9)3(2-11)7(6)10/h1-2,12H |
InChI Key |
YJWLHCDFRPPBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C=O)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)

![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

amine](/img/structure/B13459945.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)

![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)




![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
